K-Ras ligand-Linker Conjugate 2
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Overview
Description
K-Ras ligand-Linker Conjugate 2 is a chemical compound that incorporates a ligand for K-Ras and a PROTAC linker. This compound is capable of recruiting E3 ligases such as VHL, CRBN, MDM2, and IAP. It is utilized in the synthesis of PROTAC K-Ras Degrader-1, which is a highly effective PROTAC K-Ras degrader with a degradation efficacy of ≥70% in SW1573 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of K-Ras ligand-Linker Conjugate 2 involves the incorporation of a ligand for K-Ras and a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and detailed in the patent literature . Generally, the synthesis involves multiple steps, including the formation of the ligand-linker conjugate and the recruitment of E3 ligases.
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed. it is likely that the production involves large-scale synthesis using standard organic synthesis techniques, followed by purification and quality control processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
K-Ras ligand-Linker Conjugate 2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions may involve the replacement of specific functional groups within the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from these reactions include modified versions of this compound, which may have different biological activities and properties .
Scientific Research Applications
K-Ras ligand-Linker Conjugate 2 has several scientific research applications, including:
Chemistry: Used in the synthesis of PROTAC K-Ras Degrader-1, a potent degrader of K-Ras.
Biology: Employed in studies involving the degradation of K-Ras in various cell lines.
Medicine: Investigated for its potential therapeutic applications in targeting K-Ras-driven cancers.
Industry: Utilized in the development of new PROTAC-based therapies and research tools
Mechanism of Action
K-Ras ligand-Linker Conjugate 2 exerts its effects by recruiting E3 ligases such as VHL, CRBN, MDM2, and IAP. These ligases facilitate the ubiquitination and subsequent degradation of K-Ras, leading to a reduction in K-Ras levels within cells. This mechanism is particularly effective in targeting K-Ras-driven cancers .
Comparison with Similar Compounds
Similar Compounds
PROTAC K-Ras Degrader-1: A highly effective degrader of K-Ras with a degradation efficacy of ≥70% in SW1573 cells.
Bifunctional Small Molecule Ligands of K-Ras: These ligands induce the association of K-Ras with immunophilin proteins such as FKBP12 and cyclophilin A, blocking its interaction with B-Raf
Uniqueness
K-Ras ligand-Linker Conjugate 2 is unique due to its ability to recruit multiple E3 ligases and its high degradation efficacy. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C45H58N8O7 |
---|---|
Molecular Weight |
823.0 g/mol |
IUPAC Name |
benzyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C45H58N8O7/c1-50-30-38(58-27-26-57-25-24-56-23-22-55-21-17-47)28-37(50)33-59-44-48-41-31-51(42-13-7-11-35-10-5-6-12-39(35)42)18-15-40(41)43(49-44)52-19-20-53(36(29-52)14-16-46)45(54)60-32-34-8-3-2-4-9-34/h2-13,36-38H,14-15,17-33,47H2,1H3/t36-,37-,38+/m0/s1 |
InChI Key |
IWTUIAHWVUGDQV-XEZIGOATSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)OCC7=CC=CC=C7)OCCOCCOCCOCCN |
Canonical SMILES |
CN1CC(CC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)OCC7=CC=CC=C7)OCCOCCOCCOCCN |
Origin of Product |
United States |
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